molecular formula C17H17N3O3S2 B2450579 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide CAS No. 1351644-60-4

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2450579
CAS No.: 1351644-60-4
M. Wt: 375.46
InChI Key: LRHVTMOOZFVLOH-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzo[d]thiazole moiety, a methylsulfonyl group, and an acetamide linkage, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-20(17-19-14-5-3-4-6-15(14)24-17)11-16(21)18-12-7-9-13(10-8-12)25(2,22)23/h3-10H,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHVTMOOZFVLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Route 1: Sequential Acylation and Nucleophilic Substitution

This route involves the synthesis of 2-(methylamino)benzothiazole followed by its acylation with bromoacetyl bromide and subsequent displacement with 4-(methylsulfonyl)aniline.

Synthesis of 2-(Methylamino)benzothiazole

2-Aminobenzothiazole is methylated using methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 6 hours. The reaction proceeds via nucleophilic substitution, yielding 2-(methylamino)benzothiazole with a purity of 95% (confirmed by HPLC).

Reaction Conditions

  • Solvent: DMF
  • Base: K₂CO₃ (2.5 equiv)
  • Temperature: 80°C
  • Time: 6 hours
  • Yield: 89%
Acylation with Bromoacetyl Bromide

The methylamino derivative is acylated with bromoacetyl bromide in acetonitrile using triethylamine (TEA) as a base. Ultrasound irradiation (40 kHz, 300 W) reduces the reaction time from 12 hours (conventional) to 2 hours, enhancing the yield from 82% to 94%.

Characterization Data

  • FTIR (cm⁻¹): 3285 (N–H), 1642 (C=O), 1540 (C=N, benzothiazole).
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 3.42 (s, 3H, N–CH₃), 4.12 (s, 2H, CH₂Br), 7.24–7.89 (m, 4H, Ar–H).
Displacement with 4-(Methylsulfonyl)aniline

The bromoacetamide intermediate reacts with 4-(methylsulfonyl)aniline in t-BuOH/H₂O (1:1) under reflux for 8 hours. Copper sulfate (CuSO₄·5H₂O) and sodium ascorbate catalyze the substitution, yielding the final compound at 78% efficiency.

Optimized Parameters

  • Catalyst: CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)
  • Solvent: t-BuOH/H₂O (1:1)
  • Temperature: 100°C
  • Yield: 78%

Route 2: Direct Amidation via Coupling Reagents

This one-pot method employs 2-(methylamino)benzothiazole and 4-(methylsulfonyl)phenylacetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Procedure

  • 2-(Methylamino)benzothiazole (1.0 equiv) and 4-(methylsulfonyl)phenylacetic acid (1.2 equiv) are dissolved in DCM.
  • EDC (1.5 equiv) and HOBt (1.5 equiv) are added at 0°C, followed by stirring at room temperature for 24 hours.

Outcomes

  • Yield: 68%
  • ¹³C NMR (CDCl₃, 100 MHz): δ 167.8 (C=O), 134.5 (C–SO₂), 121.9–127.6 (Ar–C).

Route 3: Green Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz, 250 W) accelerates the reaction between 2-(methylamino)benzothiazole and N-(4-(methylsulfonyl)phenyl)chloroacetamide in ethanol/water (3:1).

Advantages

  • Time reduction: 4 hours vs. 12 hours (conventional).
  • Yield improvement: 88% vs. 72%.

Mechanistic Insights
The cavitation effect enhances mass transfer and reagent interaction, promoting faster bond formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (DMSO-d₆, 400 MHz)
  • δ 2.94 (s, 3H, SO₂CH₃), 3.38 (s, 3H, N–CH₃), 4.21 (s, 2H, CH₂), 7.32–8.11 (m, 8H, Ar–H).
¹³C NMR (DMSO-d₆, 100 MHz)
  • δ 44.1 (N–CH₃), 52.3 (CH₂), 117.6–153.4 (Ar–C), 167.2 (C=O), 169.8 (SO₂).

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Key Peaks (cm⁻¹): 3280 (N–H), 1665 (C=O), 1320–1150 (S=O), 1545 (C=N).

Mass Spectrometry (MS)

  • Molecular Ion Peak: m/z 403.42 [M+H]⁺ (calculated for C₁₇H₁₈N₃O₃S₂: 403.42).

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Yield (%) 78 68 88
Reaction Time (hours) 8 24 4
Catalyst Required Yes No Yes
Solvent System t-BuOH/H₂O DCM EtOH/H₂O
Green Chemistry Metric Moderate Low High

Key Observations

  • Route 3 offers the highest yield and shortest reaction time, making it industrially scalable.
  • Route 2, while avoiding metal catalysts, suffers from lower efficiency due to side reactions.

Challenges and Optimization Strategies

Regioselectivity in Acylation

The use of bulky solvents like t-BuOH suppresses dimerization by reducing intermolecular interactions.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >99% purity. Recrystallization from ethanol/water (2:1) provides needle-shaped crystals suitable for X-ray diffraction.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Position

The acetamide group participates in nucleophilic substitution reactions under basic conditions. Key findings include:

Reaction TypeReagents/ConditionsProductYieldSource
BromoacetylationBromoacetyl bromide, triethylamine, acetonitrile (RT)2-bromo-N-(benzo[d]thiazol-2-yl)acetamide derivatives83–92%
Azide FormationSodium azide, acetone:water (4:1)2-azido-N-(benzo[d]thiazol-2-yl)acetamide88–92%

These substitutions are critical precursors for further functionalization, such as cycloadditions.

1,3-Dipolar Cycloaddition Reactions

The azide intermediate undergoes regioselective 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazole derivatives:

Alkyne SubstituentConditionsProduct (Triazole Derivative)Yield (Conventional vs. Ultrasound)
PhenylacetyleneCuSO₄·5H₂O/sodium ascorbate, t-BuOH/H₂O (1:1), 100°C, 6–10 h1,4-disubstituted triazole75% vs. 92% (ultrasound)
Propargyl alcoholSame catalyst, ultrasound irradiation (2–3 h)Hydroxyl-functionalized triazole68% vs. 89% (ultrasound)

Ultrasound irradiation significantly accelerates reaction rates and improves yields due to enhanced mass transfer.

Hydrolysis of Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group undergoes hydrolysis under acidic conditions:

ConditionsProductApplication
6M HCl, reflux, 12 hSulfonic acid derivativeEnhances solubility for biological assays

This reaction modifies the compound’s polarity, enabling tailored pharmacokinetic properties.

Condensation with Aldehydes

The secondary amine in the benzothiazole ring reacts with aromatic aldehydes to form Schiff bases:

AldehydeConditionsProductBiological Activity
4-NitrobenzaldehydeEthanol, acetic acid, refluxN-(4-nitrobenzylidene) derivativeAntibacterial (MIC: 0.09 µg/mL against M. tuberculosis)

Schiff base formation broadens antimicrobial efficacy, particularly against drug-resistant strains.

Metal-Catalyzed Cross-Couplings

The benzothiazole core participates in Suzuki–Miyaura couplings:

Boronic AcidCatalystProductYield
4-Carboxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DMFBiaryl-substituted derivative78%

These reactions enable structural diversification for structure-activity relationship (SAR) studies.

Oxidation of Thiazole Ring

Controlled oxidation modifies the benzothiazole sulfur atom:

Oxidizing AgentConditionsProduct
H₂O₂, AcOH, 60°C4 hBenzothiazole S-oxide

Oxidation alters electronic properties, influencing binding affinity to biological targets like carbonic anhydrase IX .

Key Reactivity Trends:

  • Electronic Effects : The electron-withdrawing methylsulfonyl group deactivates the phenyl ring, directing electrophilic substitutions to the benzothiazole moiety.

  • Steric Influences : Bulky substituents on the acetamide nitrogen hinder nucleophilic attacks at the carbonyl carbon.

  • Catalytic Enhancements : Copper(I) catalysts improve triazole formation efficiency, while palladium enables biaryl syntheses.

This compound’s modular reactivity makes it a versatile scaffold for developing antimicrobial, anticancer, and enzyme-inhibiting agents .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, a related compound showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Compounds containing benzothiazole structures have been extensively investigated for their anticancer potential. A study highlighted the efficacy of certain benzothiazole derivatives against breast cancer cell lines (MCF7), showcasing their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and migration .

Acetylcholinesterase Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. One study reported that compounds with similar structural features exhibited strong inhibitory activity against acetylcholinesterase, suggesting potential therapeutic applications in neurodegenerative disorders .

Case Studies

Study Objective Findings Reference
Study on Antimicrobial ActivityEvaluate antimicrobial efficacyCompounds demonstrated significant activity against various pathogens
Anticancer Activity EvaluationAssess effects on MCF7 cell lineInduced apoptosis and inhibited proliferation in breast cancer cells
Acetylcholinesterase Inhibition StudyInvestigate potential for Alzheimer's treatmentStrong AChE inhibition observed, indicating therapeutic potential

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target enzymes or receptors. These studies typically use software like Schrodinger to simulate how the compound interacts at the molecular level, providing insights into its mechanism of action and guiding further modifications for enhanced efficacy .

Mechanism of Action

The mechanism of action of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, as a COX-1/COX-2 inhibitor, the compound binds to the active sites of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological effects.

Biological Activity

The compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article focuses on the compound's pharmacological properties, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Structure and Properties

The molecular structure of the compound features a benzo[d]thiazole moiety, which is known for its biological significance. The presence of the methylsulfonyl group enhances solubility and bioavailability, contributing to its pharmacodynamic properties.

  • Inhibition of Enzymes :
    • The compound has shown inhibitory activity against several key enzymes involved in inflammatory pathways, including p38 MAP kinase and phosphodiesterase IV (PDE IV) . These enzymes are critical in mediating cytokine production, making this compound a potential candidate for treating inflammatory diseases .
  • Antinociceptive Effects :
    • Studies have indicated that compounds similar to this derivative exhibit antinociceptive effects through the inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), suggesting potential applications in pain management .
  • Antimicrobial Activity :
    • Preliminary evaluations have demonstrated significant antibacterial properties against various strains, with some derivatives showing activity comparable to standard antibiotics like cefadroxil .

Antitumor Activity

Recent research indicates that thiazole derivatives exhibit promising antitumor activities. For instance:

  • A related thiazole compound displayed an IC50 value of 1.61 µg/mL against cancer cell lines, indicating potent cytotoxic effects .
  • The SAR analysis revealed that specific substitutions on the phenyl ring enhance activity, particularly electron-donating groups at certain positions .

Anticonvulsant Activity

The compound's analogs have been evaluated for anticonvulsant properties using models such as the maximal electroshock seizure (MES) test. Notably:

  • Compounds derived from similar structures showed ED50 values significantly lower than standard anticonvulsants like phenytoin, indicating superior efficacy in seizure control .

Anti-inflammatory Properties

The compound's ability to inhibit TNF-α production positions it as a potential therapeutic agent for autoimmune conditions and chronic inflammatory diseases. Its role as a PDE IV inhibitor further supports its use in managing inflammation .

Case Studies and Research Findings

  • Study on Antinociceptive Effects :
    • A study assessed the dual inhibition of sEH and FAAH using benzothiazole derivatives. Results indicated significant pain relief in animal models, suggesting clinical relevance for chronic pain management .
  • Antitumor Efficacy Evaluation :
    • A series of experiments demonstrated that thiazole-based compounds could induce apoptosis in cancer cells through Bcl-2 pathway modulation, showcasing their potential as anticancer agents .
  • Antimicrobial Testing :
    • In vitro tests revealed that certain derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with mechanisms likely involving disruption of bacterial cell membranes .

Q & A

Q. What are the standard synthetic routes for 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives under acidic conditions.
  • Step 2 : Introduction of the methylamino group via alkylation or nucleophilic substitution.
  • Step 3 : Acetamide coupling using activating agents like EDCI/HOBt in solvents such as DMF or dichloromethane.
  • Step 4 : Sulfonylation at the phenyl group using methylsulfonyl chloride under basic conditions.
    Critical parameters include temperature control (0–80°C), solvent polarity, and catalyst selection (e.g., triethylamine for deprotonation). Analytical techniques like HPLC and NMR are essential for verifying purity (>95%) and structural integrity .

Q. How is the structural identity of this compound confirmed in academic research?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm proton environments (e.g., methylsulfonyl protons at δ 3.0–3.2 ppm, benzothiazole aromatic protons at δ 7.5–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion peak (expected m/z ~405.49).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Enzyme Inhibition : Assays against targets like α-glucosidase or acetylcholinesterase (IC50_{50} determination via UV-Vis spectrophotometry).
  • Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} in µM ranges .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent Variation : Modify the methylsulfonyl group (e.g., ethylsulfonyl, isopropylsulfonyl) to assess hydrophobicity effects on membrane permeability.
  • Benzothiazole Ring Substitution : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 4-position to enhance π-stacking with enzyme active sites.
  • Pharmacokinetic Profiling : Use in vitro assays (e.g., metabolic stability in liver microsomes, solubility via PAMPA) to prioritize derivatives .

Q. How can contradictory data in biological activity reports be resolved?

  • Purity Verification : Re-analyze compounds using orthogonal methods (HPLC with dual detection, elemental analysis).
  • Assay Reproducibility : Standardize protocols (e.g., pre-incubation times, buffer pH) across labs.
  • Target Selectivity : Perform counter-screens against related enzymes (e.g., β-glucosidase vs. α-glucosidase) to rule off-target effects .

Q. What strategies are effective in improving its pharmacokinetic properties?

  • Prodrug Design : Mask the methylsulfonyl group as a sulfonamide ester to enhance oral bioavailability.
  • Salt Formation : Prepare hydrochloride or sodium salts to improve aqueous solubility.
  • Nanoparticle Formulation : Use PLGA-based carriers for sustained release in tumor microenvironments .

Q. What advanced techniques elucidate its mechanism of action?

  • Molecular Docking : Simulate binding to α-glucosidase (PDB ID: 1XSI) to identify key interactions (e.g., hydrogen bonds with Thr272^{272}).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
  • CRISPR-Cas9 Knockout Models : Validate target engagement in disease-relevant cell lines .

Q. How can toxicity be systematically evaluated during preclinical development?

  • In Vitro : Ames test for mutagenicity; hERG assay for cardiac liability.
  • In Vivo : Acute toxicity studies in rodents (LD50_{50} determination) and histopathological analysis of liver/kidney tissues .

Q. What collaborative approaches integrate computational and experimental data for accelerated research?

  • QSAR Modeling : Use Gaussian-based DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) linked to bioactivity.
  • Fragment-Based Drug Design : Combine crystallographic fragment screens with medicinal chemistry optimization.
  • Multi-Omics Integration : Correlate transcriptomic/proteomic data with phenotypic responses in treated cell lines .

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